molecular formula C19H21NO5S B2542659 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 946213-87-2

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2542659
CAS No.: 946213-87-2
M. Wt: 375.44
InChI Key: OLGSNCVWYLUBRT-UHFFFAOYSA-N
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Description

The compound “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline” is an organic chemical synthesis intermediate . It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and synthetic organic chemistry . This subunit is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the use of various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The solvent was evaporated on a rota-evaporator, and the crude product was purified by column chromatography using ethyl acetate-hexane (2:98) as an eluent .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by single crystal X-ray crystallographic results . The molecular geometry of related compounds has also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied. For instance, the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The reaction involves the cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .

Scientific Research Applications

Oxidative Stress and Pollution Treatment

Research indicates that compounds with structures related to tetrahydroquinolines and benzodioxoles, such as those involving redox mediators and sulfonyl groups, play a significant role in the enzymatic degradation of organic pollutants. These compounds enhance the efficiency of enzymes like laccases and peroxidases in breaking down recalcitrant pollutants in wastewater, showcasing their application in environmental remediation technologies (Husain & Husain, 2007).

Antioxidant and Pharmacological Activities

The antioxidant properties of compounds structurally related to tetrahydroquinolines have been extensively studied. For example, the ABTS/PP decolorization assay explores the antioxidant capacity of various substances, including those with quinoline structures, revealing insights into their potential therapeutic applications against oxidative stress-induced diseases (Ilyasov et al., 2020).

Isoquinoline Derivatives in Therapeutics

Isoquinoline, a compound structurally similar to tetrahydroquinoline, and its derivatives have been recognized for their wide range of biological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, and anti-glaucoma effects, among others. The review by Danao et al. (2021) highlights the pharmacological importance of isoquinoline derivatives, suggesting that tetrahydroquinoline derivatives might also possess diverse therapeutic potentials (Danao et al., 2021).

Aldo-Keto Reductase Inhibitors

Tetrahydroquinoline derivatives have been studied for their inhibitory effects on enzymes like Aldo-Keto Reductase 1C3 (AKR1C3), which is implicated in various cancers and metabolic diseases. The patent review by Penning (2017) discusses the potential of tetrahydroquinoline derivatives as AKR1C3 inhibitors, offering a promising avenue for the treatment of hormone-dependent cancers (Penning, 2017).

Mechanism of Action

While the specific mechanism of action for “1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline” is not mentioned in the search results, compounds with similar structures have been studied for their anticancer activity . For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines . These compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c21-26(22,20-10-3-6-15-5-1-2-7-17(15)20)12-4-11-23-16-8-9-18-19(13-16)25-14-24-18/h1-2,5,7-9,13H,3-4,6,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGSNCVWYLUBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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